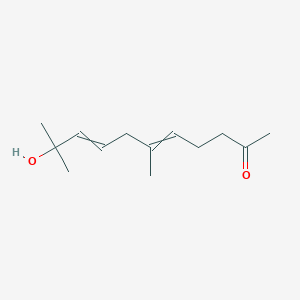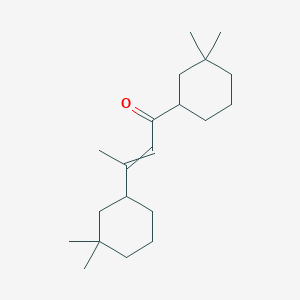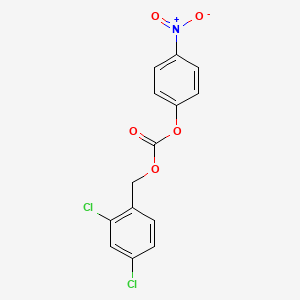
(2,4-Dichlorophenyl)methyl 4-nitrophenyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4-Dichlorophenyl)methyl 4-nitrophenyl carbonate is an organic compound that features both dichlorophenyl and nitrophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichlorophenyl)methyl 4-nitrophenyl carbonate typically involves the reaction of 2,4-dichlorobenzyl alcohol with 4-nitrophenyl chloroformate. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure to maximize efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(2,4-Dichlorophenyl)methyl 4-nitrophenyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the nitrophenyl group can be replaced by other nucleophiles.
Reduction Reactions: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Hydrolysis: The carbonate group can be hydrolyzed in the presence of water and a base to yield 2,4-dichlorobenzyl alcohol and 4-nitrophenol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent such as dimethyl sulfoxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide.
Major Products
Substitution: Products depend on the nucleophile used.
Reduction: 2,4-Dichlorophenyl)methyl 4-aminophenyl carbonate.
Hydrolysis: 2,4-Dichlorobenzyl alcohol and 4-nitrophenol.
Wissenschaftliche Forschungsanwendungen
(2,4-Dichlorophenyl)methyl 4-nitrophenyl carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition studies.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2,4-Dichlorophenyl)methyl 4-nitrophenyl carbonate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the inhibition of enzymes that are crucial for cellular processes, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrophenyl Carbonate: Similar in structure but lacks the dichlorophenyl group.
2,4-Dichlorophenyl Carbonate: Similar but lacks the nitrophenyl group.
4-Nitrophenyl Chloroformate: Used as a reagent in the synthesis of (2,4-Dichlorophenyl)methyl 4-nitrophenyl carbonate.
Uniqueness
This compound is unique due to the presence of both dichlorophenyl and nitrophenyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
63430-65-9 |
|---|---|
Molekularformel |
C14H9Cl2NO5 |
Molekulargewicht |
342.1 g/mol |
IUPAC-Name |
(2,4-dichlorophenyl)methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C14H9Cl2NO5/c15-10-2-1-9(13(16)7-10)8-21-14(18)22-12-5-3-11(4-6-12)17(19)20/h1-7H,8H2 |
InChI-Schlüssel |
CQBAYSKHNRRYHM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)OCC2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N'-[Quinoxaline-2,3-diyldi(4,1-phenylene)]bis(3-oxobutanamide)](/img/structure/B14501265.png)
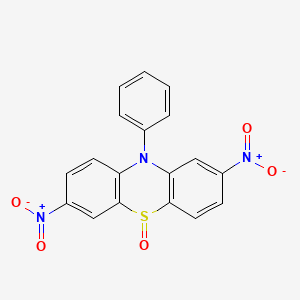

![1-[(1-Ethoxy-2-methyl-1-oxopropan-2-yl)oxy]pyridin-1-ium](/img/structure/B14501281.png)
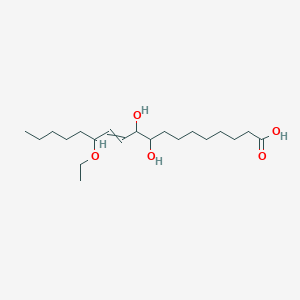
![2-Oxa-6-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14501300.png)
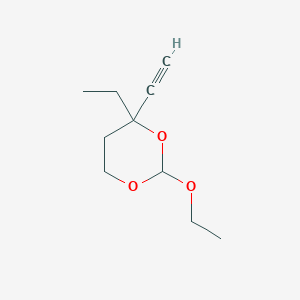
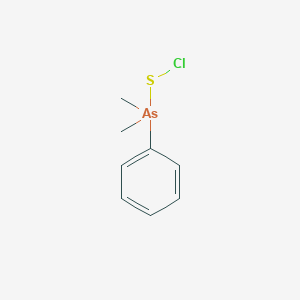

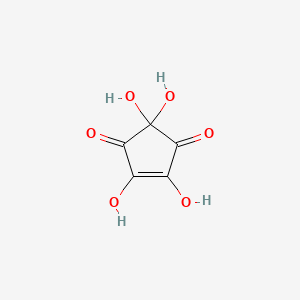
![1-[4-(3-Methoxyphenyl)-1-methylpiperidin-4-yl]ethan-1-one](/img/structure/B14501338.png)
